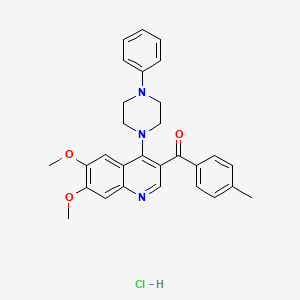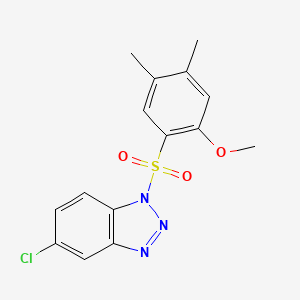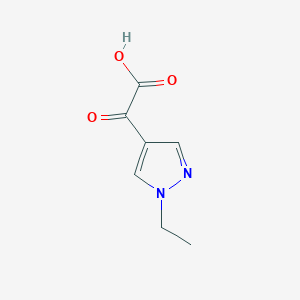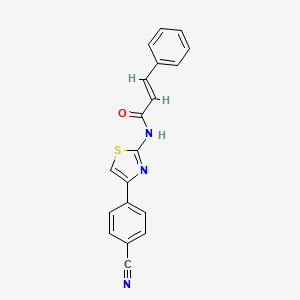![molecular formula C18H23N3O8S B2495226 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid CAS No. 866132-63-0](/img/structure/B2495226.png)
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including the formation of hydrogen-bonded complexes, selective reduction, bromination, substitution by Na2SO3, catalytic reduction, and specific reactions with electrophiles. For instance, derivatives of piperidine have been synthesized from ethyl piperidine-4-carboxylate through steps like carbamation and aminocyclization (Takahata et al., 2002).
Molecular Structure Analysis
The molecular structure of piperidine derivatives often involves complex hydrogen bonding and crystal packing. Studies using X-ray crystallography and theoretical calculations have revealed detailed insights into the hydrogen-bonded structures, including dimers and cyclamers, and the role of various non-covalent interactions in structure extension (Jin et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, including reactions with primary and secondary amines leading to complex products. Kinetic studies and isotope effects have been explored to understand the mechanisms of these reactions, revealing insights into activation entropies and stepwise processes (Jarczewski et al., 1986).
Physical Properties Analysis
The physical properties of piperidine compounds, such as their crystalline structures and the conformations of their rings, have been characterized through spectroscopic methods, including FTIR, Raman, and X-ray diffraction. These studies have confirmed details like proton transfer and the formation of stable complexes (Anioła et al., 2016).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity and interactions with other molecules, have been studied extensively. For example, the synthesis and evaluation of sulfonamides and their biological activities highlight the versatility of piperidine compounds in chemical synthesis and potential applications (Khalid et al., 2014).
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid falls within the category of compounds that have garnered interest for their unique chemical structures and reactivity. The presence of sulfonyl and carboxylic acid functional groups suggests potential for diverse chemical interactions and reactivity, useful in synthetic chemistry and materials science. For instance, compounds with similar sulfonyl and carboxylic functionalities have been explored for their role in facilitating nucleophilic aromatic substitution reactions, where the nitro group's presence can significantly influence the reaction outcome due to its electron-withdrawing nature (Pietra & Vitali, 1972). Additionally, the synthesis and structural analysis of disulfonyl carbon acids, closely related in function to the sulfonyl component of our compound of interest, highlight the importance of such structures in organic synthesis, offering insights into their proton donor properties and potential applications in developing new chemical reactions or materials (Binkowska, 2015).
Environmental Science and Biodegradability
In environmental science, the study of perfluorinated acids (PFAs), which share a resemblance in structural complexity and persistence with our compound of interest, provides a framework for understanding the environmental fate, bioaccumulation, and potential biodegradation pathways of complex organic compounds. PFAs, known for their environmental persistence and bioaccumulation potential, have raised concerns similar to those that might be applicable to the degradation and environmental impact of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid. Research focusing on the microbial degradation of polyfluoroalkyl chemicals highlights the challenges and emerging solutions in addressing the environmental persistence of such compounds (Liu & Mejia Avendaño, 2013).
Pharmaceutical Applications and Drug Development
In the pharmaceutical sector, the exploration of sulfonamide-based compounds, which share a functional group with our compound, underscores the medicinal chemistry aspects and diverse therapeutic potentials ranging from antibacterial to antitumor activities. The study of sulfonamides has led to the identification of a variety of bioactive substances that possess significant biological properties, potentially offering a basis for the development of new therapeutic agents that could include derivatives of 1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid (Azevedo-Barbosa et al., 2020).
Propiedades
IUPAC Name |
1-[4-(4-carboxypiperidin-1-yl)sulfonyl-2-nitrophenyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O8S/c22-17(23)12-3-7-19(8-4-12)15-2-1-14(11-16(15)21(26)27)30(28,29)20-9-5-13(6-10-20)18(24)25/h1-2,11-13H,3-10H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVQRROUJUTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)
![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)
![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)
![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)